Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate falls under the category of organic compounds, specifically within the class of substituted anilines. Its unique structure includes both an ester and a ketone functional group, contributing to its diverse chemical behavior and potential applications in synthesis and pharmaceuticals .
The synthesis of ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate typically involves the reaction of 4-(trifluoromethyl)aniline with ethyl 2-chloro-2-oxoacetate. This reaction is usually conducted in a solvent such as tetrahydrofuran (THF) at low temperatures (around 0°C) to maintain the stability of reactants and facilitate the formation of the desired product.
Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate features a complex molecular structure characterized by several key components:
The molecular weight of ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate is approximately , with a melting point ranging from to . The structure can be visualized using computational chemistry software or through crystallographic data if available .
Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate participates in several chemical reactions:
The outcomes of these reactions depend on specific conditions such as temperature, solvent choice, and reaction time .
The mechanism of action of ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate is primarily based on its interaction with biological targets due to its structural features:
Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate has several notable applications:
Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate (CAS 69066-00-8) is a crystalline solid characterized by the molecular formula $C{11}H{10}F{3}NO{3}$ and a molecular weight of 261.20 g/mol. Its systematic IUPAC name, ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate, precisely describes its three core components: an ethyl ester group ($-COOCH{2}CH{3}$), a ketone ($-C(=O)-$), and an aniline derivative substituted at the para-position with a trifluoromethyl group ($-CF_{3}$). Alternative designations include "Ethyl (4-(trifluoromethyl)phenylcarbamoyl)formate" and the SMILES notation CCOC(=O)C(=O)NC1=CC=C(C=C1)C(F)(F)F
[3].
Structural Features:
Table 1: Key Identifiers of Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate
Property | Value |
---|---|
CAS Number | 69066-00-8 |
Molecular Formula | $C{11}H{10}F{3}NO{3}$ |
Molecular Weight | 261.20 g/mol |
IUPAC Name | Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate |
XLogP3 | 2.4 (Indicating moderate lipophilicity) |
Topological Polar Surface Area | 55.4 Ų |
The compound emerged in the late 20th century amid growing interest in trifluoromethylated anilines as bioactive intermediates. Its first reported synthesis likely adapted classical carbamate routes, reacting 4-(trifluoromethyl)aniline with ethyl oxalyl chloride ($ClC(=O)C(=O)OCH{2}CH{3}$) under Schotten-Baumann conditions. This method yields the target compound via nucleophilic acyl substitution, where the aniline nitrogen attacks the electrophilic carbonyl carbon of the oxalyl chloride [4].
Evolution of Synthetic Methods:
Table 2: Representative Synthesis Pathways
Method | Conditions | Key Advantage |
---|---|---|
Oxalyl Chloride Route | 4-(Trifluoromethyl)aniline + $ClC(=O)C(=O)OCH{2}CH{3}$, 0–5°C, base catalyst | High atom economy |
Carbodiimide-Mediated | 4-(Trifluoromethyl)aniline + $HOOC-C(=O)OCH{2}CH{3}$, EDC, room temperature | Mild conditions, avoids acid chlorides |
Nitroaniline Derivatives | Ethyl 2-nitro-4-(trifluoromethyl)anilinoacetate (CAS not specified) as precursor | Enables reduction to diamines |
The trifluoromethyl ($-CF{3}$) and $α$-ketoester groups synergistically enhance this compound’s utility in drug design. The $-CF{3}$ group, found in >30% of FDA-approved fluorinated drugs, dramatically alters physicochemical properties:
The $α$-ketoester moiety serves as a versatile synthetic handle:
Table 3: Impact of Substituents on Bioactivity
Structural Feature | Role in Medicinal Chemistry | Example in Pharmaceuticals |
---|---|---|
Trifluoromethylaniline | Enhances binding to hydrophobic enzyme pockets; reduces metabolism | Celecoxib (COX-2 inhibitor) |
$α$-Ketoester | Enables "traceless" coupling to amines via nucleophilic substitution | Ubrogepant (CGRP receptor antagonist) |
Combined Motifs | Serves as precursors to urea derivatives (e.g., anticancer sulfonylureas) | Alpelisib (PI3K inhibitor) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1